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Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of pentylcyclopropane, a saturated
hydrocarbon featuring a cyclopropyl ring attached to a pentyl chain. This document
consolidates its chemical identifiers, physicochemical properties, synthesis protocols, spectral
data, and the broader context of cyclopropane-containing molecules in medicinal chemistry.

Chemical Identifiers and Physicochemical
Properties

Pentylcyclopropane, also known by its IUPAC name 1-cyclopropylpentane, is a cycloalkane
with the molecular formula CsHis.[1][2] Its chemical identity is unambiguously established by its
CAS Registry Number: 2511-91-3.[1][2] A summary of its key identifiers and physicochemical
properties is presented in the tables below.

Table 1: Chemical Identifiers for Pentylcyclopropane
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Identifier Value Reference(s)

CAS Number 2511-91-3 [1112]

IUPAC Name 1-Cyclopropylpentane [1]
Pentylcyclopropane,

Synonyms yieyeloprop [1][2]

Cyclopropane, pentyl-

Molecular Formula CsHis [1][2]

Molecular Weight 112.21 g/mol [1]
InChl=1S/C8H16/c1-2-3-4-5-8-

InChl [1]
6-7-8/h8H,2-7H2,1H3
SUBUEDOPXXGMKP-

InChiKey [1]
UHFFFAOYSA-N

SMILES Ccccceceiceel [3]

Table 2: Physicochemical Properties of

Pentyicyclopropane

Property Value Reference(s)
Boiling Point 128-129 °C [3]
126.9 °C at 760 mmHg [4]

Density 0.7427 g/cms3 [3]
0.799 g/cm3 [4]

Flash Point 15.1 °C [4]
Refractive Index 1.441 [4]

Water Solubility

0.02 g/L (estimated)

[5]

LogP

2.97670

[4]

Synthesis of Pentylcyclopropane
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The most common and well-established method for the synthesis of pentylcyclopropane is
the Simmons-Smith cyclopropanation of 1-octene.[1] This reaction involves an organozinc
carbenoid that stereospecifically delivers a methylene group to the double bond.

Simmons-Smith Reaction: Mechanism and Protocol

The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid, typically from
diiodomethane and a zinc-copper couple.[1] The reaction is known for its high stereospecificity,
where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Octene[1]

o Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, a zinc-copper couple is
prepared by treating zinc dust with a copper(l) chloride solution.

o Reaction Setup: The activated zinc-copper couple is suspended in a dry, inert solvent such
as diethyl ether.

o Carbenoid Formation: A solution of diiodomethane in the same solvent is added dropwise to
the zinc-copper suspension to form the organozinc carbenoid.

o Cyclopropanation: 1-Octene is then added to the reaction mixture. The reaction is typically
stirred at room temperature or slightly elevated temperatures to ensure completion.

o Workup and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The
resulting crude product, pentylcyclopropane, is then purified by distillation.

An alternative approach for the synthesis of alkylcyclopropanes involves a nickel-catalyzed
cross-electrophile coupling reaction of 1,3-dimesylates, which proceeds via a 1,3-diiodide
intermediate.[6][7]

Visualizing the Synthesis

The following diagrams illustrate the reaction mechanism and a general experimental workflow
for the synthesis of pentylcyclopropane.
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Figure 1: Simmons-Smith Reaction Mechanism.
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Figure 2: Experimental Workflow for Pentylcyclopropane Synthesis.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b14749310?utm_src=pdf-body-img
https://www.benchchem.com/product/b14749310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14749310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of
pentylcyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned experimental spectra for pentylcyclopropane are not readily
available in public databases, the expected chemical shifts can be predicted based on general
principles for alkylcyclopropanes.

e 1H NMR: The protons on the cyclopropane ring are expected to appear in the upfield region
of the spectrum, typically between 0 and 1 ppm, due to the ring's shielding effects.[1][6] The
protons of the pentyl chain will exhibit characteristic signals for methyl (triplet, ~0.9 ppm),
methylene (multiplets, ~1.2-1.4 ppm), and the methylene group adjacent to the cyclopropane
ring (multiplet, slightly downfield).

e 13C NMR: The carbon atoms of the cyclopropane ring are also shielded and appear at
unusually high field, often below 20 ppm.[3][8] The carbons of the pentyl chain will have
chemical shifts in the typical alkane region (14-40 ppm). PubChem provides a reference to
the 13C NMR spectrum of pentylcyclopropane in the publication Org. Magn. Resonance 16,
71(1981).[3]

Table 3: Predicted NMR Data for Pentylcyclopropane
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Predicted Chemical Shift

Nucleus Multiplicity
(ppm)

H

Cyclopropyl H 0.0-1.0 Multiplets

Pentyl CH:z (adjacent to ring) ~1.2-15 Multiplet

Pentyl (CH2)s ~1.2-1.4 Multiplets

Pentyl CHs ~0.9 Triplet

13C

Cyclopropyl CH2 <20

Cyclopropyl CH <20

Pentyl C1 (adjacent to ring) ~35-40

Pentyl C2-C4 ~22-32

Pentyl C5 ~14

Mass Spectrometry (MS)

The electron ionization mass spectrum of pentylcyclopropane is available in the NIST
WebBook.[9] As a saturated hydrocarbon, its fragmentation pattern is characterized by the loss
of alkyl fragments. The molecular ion peak (M*) at m/z 112 is expected, though it may be of
low intensity. Common fragments would arise from the cleavage of the pentyl chain, leading to
a series of peaks separated by 14 mass units (CHz).

Gas Chromatography (GC)

Gas chromatography is a suitable technique for analyzing the purity of pentylcyclopropane
and for monitoring its synthesis. The Kovats retention index, a measure of retention time, has
been reported for pentylcyclopropane on a semi-standard non-polar column, with values
around 812-813.[3]

Reactivity and Biological Significance
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The reactivity of the cyclopropane ring is dominated by its strain energy, making it susceptible
to ring-opening reactions under certain conditions, such as with electrophiles or through
transition metal-catalyzed processes.[10][11] However, under typical physiological conditions,
the alkylcyclopropane moiety is relatively stable.

While no specific biological activity or toxicity data for pentylcyclopropane has been found,
the cyclopropane motif is of significant interest in drug discovery.[10][11] The incorporation of a
cyclopropane ring into a drug candidate can:

o Enhance Metabolic Stability: The cyclopropyl group is often resistant to metabolic
degradation, which can improve the pharmacokinetic profile of a drug.

» Impart Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule
into a specific conformation, potentially increasing its binding affinity and selectivity for a
biological target.

e Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence
properties such as lipophilicity and solubility.

A wide range of biological activities have been reported for various cyclopropane derivatives,
including insecticidal, antifungal, antimicrobial, and antitumor effects.[10] For instance, some
cyclopropane-containing natural products have shown potent biological activities.[12]

Safety Information

Detailed safety data for pentylcyclopropane is not widely available. However, as a volatile,
low-molecular-weight hydrocarbon, it should be handled with appropriate precautions in a well-
ventilated area, away from ignition sources. It is likely to be flammable. General safety
measures for handling similar alkanes and cycloalkanes should be followed.

Conclusion

Pentylcyclopropane is a simple yet interesting molecule with well-defined chemical and
physical properties. Its synthesis is readily achievable through established methods like the
Simmons-Smith reaction. While specific biological data for this compound is scarce, the
broader importance of the cyclopropane moiety in medicinal chemistry suggests that
alkylcyclopropanes could serve as valuable building blocks or scaffolds in the design of new
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therapeutic agents. This guide provides a foundational resource for researchers and
professionals working with or interested in the properties and applications of
pentylcyclopropane and related structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. 1-Methyl-2-pentylcyclopropane | COH18 | CID 524612 - PubChem
[pubchem.ncbi.nim.nih.gov]

» 3. Pentylcyclopropane | C8H16 | CID 75640 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of
C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic
chemistry revision notes [docbrown.info]

e 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

e 6. A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for
Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical
Lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

e 7. pubs.acs.org [pubs.acs.org]

¢ 8. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nim.nih.gov]
e 9. chem.libretexts.org [chem.libretexts.org]

¢ 10. d-nb.info [d-nb.info]

e 11. researchgate.net [researchgate.net]

e 12. scispace.com [scispace.com]

 To cite this document: BenchChem. [Pentylcyclopropane: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14749310#cas-number-and-identifiers-for-
pentylcyclopropane]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b14749310?utm_src=pdf-body
https://www.benchchem.com/product/b14749310?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/234694271_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-2-pentylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-2-pentylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/Pentylcyclopropane
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/cyclopropane-nmr13c.htm
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10127265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10127265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10127265/
https://pubs.acs.org/doi/10.1021/acscatal.3c00905
https://pubmed.ncbi.nlm.nih.gov/18324736/
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://d-nb.info/1290945594/34
https://www.researchgate.net/publication/370282532_Reactivity_of_electrophilic_cyclopropanes
https://scispace.com/papers/reactivity-of-electrophilic-cyclopropanes-3fz9wfbu
https://www.benchchem.com/product/b14749310#cas-number-and-identifiers-for-pentylcyclopropane
https://www.benchchem.com/product/b14749310#cas-number-and-identifiers-for-pentylcyclopropane
https://www.benchchem.com/product/b14749310#cas-number-and-identifiers-for-pentylcyclopropane
https://www.benchchem.com/product/b14749310#cas-number-and-identifiers-for-pentylcyclopropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14749310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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